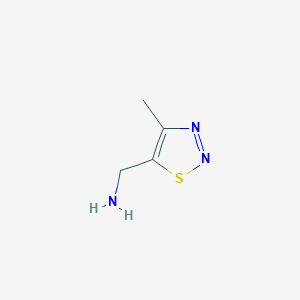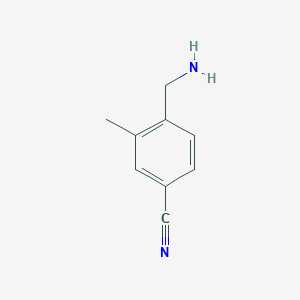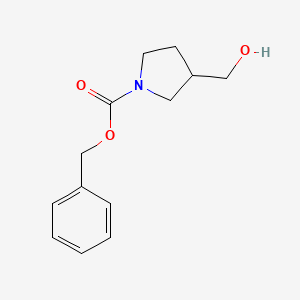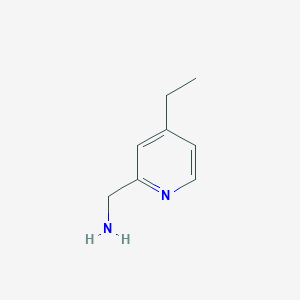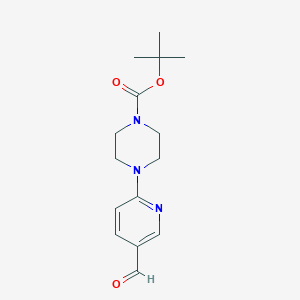
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21N3O3 . It has a molecular weight of 291.351 g/mol . The IUPAC name for this compound is “tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate” and it is also known by its synonyms such as “tert-butyl 4-5-formylpyridin-2-yl piperazine-1-carboxylate” and “4-5-formylpyridin-2-yl piperazine” among others .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate” can be represented by the SMILES notation:CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O . This notation represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
“tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate” is a solid at room temperature . The compound should be stored in a dark place and kept sealed and dry .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its formyl group is a reactive functional group that can undergo different organic reactions, making it a valuable building block for drug design and discovery .
Materials Science
The tert-butyl group in the compound imparts steric bulk, which can be exploited in materials science to create novel polymers with unique properties. Researchers can use this compound to modify the physical characteristics of polymers, such as increasing their thermal stability or altering their solubility .
Environmental Science
In environmental science, the compound’s potential to bind with metal ions can be utilized in the development of new materials for the removal of heavy metals from water. This application is crucial for water purification technologies aiming to mitigate pollution .
Analytical Chemistry
Analytical chemists can use tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a standard or reagent in chromatography and spectrometry. Its distinct chemical structure allows for its use as a reference compound in the quantification and identification of complex mixtures .
Biochemistry
In biochemistry, the compound’s piperazine ring can interact with biological systems, making it useful for studying receptor-ligand interactions. It can also serve as a scaffold for developing enzyme inhibitors or other bioactive molecules .
Pharmacology
Pharmacologically, the compound can be used to synthesize derivatives with potential therapeutic effects. Its structural features are conducive to modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . In case of contact with skin or eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKWTAEPIGRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594525 |
Source


|
| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
479226-10-3 |
Source


|
| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



